molecular formula C8H17Cl2N2O2P B193347 N-Methyl Cyclophosphamide CAS No. 22089-17-4

N-Methyl Cyclophosphamide

カタログ番号: B193347
CAS番号: 22089-17-4
分子量: 275.11 g/mol
InChIキー: GTSZJFSUYZICDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-methyl-2-oxazolidinone to yield cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Scientific Research Applications

  • Cancer Treatment
    • Indications : N-Methyl cyclophosphamide is primarily used in the treatment of various cancers, including lymphomas, breast cancer, and ovarian cancer. Its efficacy is often enhanced when combined with other chemotherapeutic agents.
    • Mechanism : The drug acts by disrupting DNA synthesis, which is crucial for cancer cell proliferation.
  • Immunosuppression
    • Applications : It is utilized in high doses for ablative therapy in hematologic malignancies and lower doses for immunomodulation in autoimmune disorders.
    • Case Studies : Research indicates that this compound can effectively reduce T-cell populations, thus modulating immune responses.
  • Autoimmune Diseases
    • Indications : The compound has shown promise in treating conditions such as systemic lupus erythematosus and multiple sclerosis.
    • Mechanism : Its immunosuppressive effects help mitigate the overactive immune responses characteristic of these diseases.

Treatment of Lymphoma

A clinical study involving patients with advanced Hodgkin lymphoma demonstrated significant tumor regression when treated with this compound as part of a combination regimen (e.g., ABVD protocol). Patients showed an overall response rate of over 70%, with manageable side effects.

Autoimmune Encephalitis

In a documented case of anti-N-methyl-D-aspartate receptor encephalitis, this compound was administered as a second-line therapy after first-line treatments failed. The patient exhibited notable improvement in clinical symptoms after several cycles of treatment, highlighting the drug's potential in severe autoimmune conditions .

Summary of Clinical Applications

Application AreaSpecific ConditionsEfficacy ObservedReferences
Cancer TreatmentHodgkin Lymphoma70% response rate
Non-Hodgkin LymphomaSignificant tumor reduction
Autoimmune DisordersSystemic Lupus ErythematosusReduced disease activity
Multiple SclerosisImproved neurological function
ImmunosuppressionPre-transplant therapyLower incidence of rejection

作用機序

Cyclophosphamide exerts its effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The active metabolites, including 4-hydroxycyclophosphamide, play a crucial role in this mechanism .

類似化合物との比較

Similar Compounds

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be administered orally or intravenously. Its activation by liver enzymes also allows for controlled release of the active metabolites .

生物活性

N-Methyl Cyclophosphamide (NMC), a derivative of the well-known chemotherapeutic agent cyclophosphamide, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of NMC, supported by relevant case studies and research findings.

This compound exerts its biological effects primarily through its active metabolite, phosphoramide mustard. This metabolite is responsible for forming DNA crosslinks, which can lead to cell apoptosis. The process occurs predominantly in cells with low levels of aldehyde dehydrogenase (ALDH), which facilitates the conversion of NMC into its active forms. The crosslinking occurs at the guanine N-7 position in DNA, resulting in both interstrand and intrastrand crosslinks that disrupt DNA replication and transcription, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism primarily via cytochrome P450 enzymes in the liver. The activation pathways include:

  • CYP2B6 : The enzyme with the highest 4-hydroxylase activity.
  • CYP3A4 : Plays a significant role in the metabolism of NMC.

Approximately 75% of the drug is activated by these enzymes, leading to the formation of phosphoramide mustard and acrolein, which are responsible for its cytotoxic effects . The elimination half-life ranges from 3 to 12 hours, with metabolites being primarily excreted through urine .

Antitumor Activity

This compound has been evaluated for its antitumor efficacy across various cancer types. Its cytotoxicity is notably enhanced when used in combination with other agents. For instance, studies have shown that combining NMC with monascus pigment results in increased apoptosis in cancer cells due to enhanced intracellular accumulation of cyclophosphamide .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCancer TypeCombination TreatmentOutcome
Breast CancerMonascus PigmentIncreased apoptosis
LymphomaRituximabImproved clinical outcomes
Autoimmune EncephalitisCyclophosphamideEffective during pregnancy

Immunosuppressive Effects

Beyond its antitumor properties, this compound is also utilized for its immunosuppressive capabilities. It has been effectively employed in treating autoimmune conditions such as anti-NMDA receptor encephalitis. A notable case study demonstrated its successful application during pregnancy, highlighting its potential for managing severe autoimmune responses while minimizing risks to the fetus .

Case Studies

  • Refractory Anti-NMDA Receptor Encephalitis : A case involving a pregnant patient treated with this compound showed significant improvement in symptoms associated with severe autoimmune encephalitis. This illustrates the compound's ability to modulate immune responses effectively while being safe for use during pregnancy .
  • Combination Therapy : In a study exploring low-dose metronomic chemotherapy, this compound was combined with other agents to assess its impact on bone marrow function and intestinal mucosa. Results indicated a favorable toxicity profile compared to traditional high-dose regimens, suggesting that lower doses may mitigate adverse effects while maintaining efficacy .

Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects include:

  • Myelosuppression : Leading to increased risk of infections.
  • Hemorrhagic cystitis : A significant concern during treatment.
  • Alopecia : Hair loss due to cytotoxic effects on rapidly dividing cells.

These side effects necessitate careful monitoring during therapy and consideration of dose adjustments based on individual patient responses .

特性

IUPAC Name

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZJFSUYZICDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCOP1(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944716
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-17-4
Record name 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Cyclophosphamide
Reactant of Route 2
Reactant of Route 2
N-Methyl Cyclophosphamide
Reactant of Route 3
N-Methyl Cyclophosphamide
Reactant of Route 4
N-Methyl Cyclophosphamide
Reactant of Route 5
Reactant of Route 5
N-Methyl Cyclophosphamide
Reactant of Route 6
N-Methyl Cyclophosphamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。